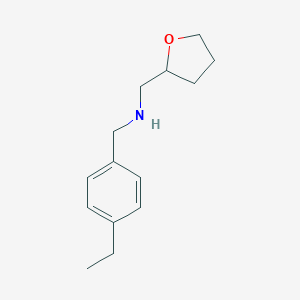

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDNMPAZHJEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387986 | |

| Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-83-2 | |

| Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

Reductive amination between 4-ethyl-benzylamine and tetrahydrofuran-2-carbaldehyde offers a direct route to the target compound. This one-pot method involves imine formation followed by in situ reduction. Key to success is the use of a hydrogenation catalyst, such as Raney nickel or rhodium-based systems , which facilitate high conversion rates under mild conditions.

Catalytic Systems and Optimization

Patent WO2018113599A1 demonstrates that Rh/Sn bimetal catalysts supported on γ-Al₂O₃ achieve 99.1% yield for structurally similar tetrahydrofuran-3-methylamine at 80°C and 2.0 MPa H₂. Adapting these conditions, a proposed protocol for (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine would involve:

-

Catalyst : 3% Rh–1.5% Sn/Al₂O₃

-

Solvent : Water or methanol

-

Temperature : 80°C

-

Pressure : 2.0 MPa H₂

-

Reaction Time : 2–3 hours

Notably, the choice of solvent impacts ammonia solubility and reaction kinetics. Substituting water with methanol may enhance substrate miscibility but risks side reactions with aldehyde groups.

Catalytic Hydrogenation Methods

Hydrogenation of Nitriles or Imines

An alternative route involves hydrogenating pre-formed imines or nitriles. For example, reacting 4-ethyl-benzyl chloride with tetrahydrofuran-2-ylmethylamine in the presence of a palladium catalyst generates the secondary amine. However, this method requires stringent control over chloride byproducts and catalyst poisoning.

Bimetal Catalyst Performance

Data from CN109438396A highlight the superiority of Rh–Sn/Al₂O₃ catalysts in hydrogenation reactions. In comparative trials, increasing Rh loading from 0.1% to 3% improved yields from 90.5% to 99.1%, while Sn dopants stabilized the catalyst against deactivation. A scaled-up synthesis using this system could achieve:

| Catalyst Composition | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3% Rh–1.5% Sn/Al₂O₃ | 80 | 2.0 | 99.1 | 99.8 |

| 2% Rh–1% Cu/Al₂O₃ | 100 | 3.0 | 95.4 | 99.5 |

Photochemical Alkylation Strategies

Light-Driven Amine Synthesis

Recent advances in photochemistry enable amine bond formation under visible light. A method adapted from D4CC01043D3 involves irradiating a mixture of 4-ethyl-benzyl bromide and tetrahydrofuran-2-ylmethylamine with blue LEDs (λ = 467 nm) in the presence of TBAI (tetrabutylammonium iodide) and a photocatalyst. This approach avoids high-pressure equipment but requires precise control over radical intermediates.

Reaction Parameters and Limitations

Key conditions for photochemical alkylation include:

-

Photocatalyst : PC-1 (organic dye) at 2 mol%

-

Solvent : 1,4-dioxane

-

Reaction Time : 5–8 hours

-

Temperature : Room temperature

While this method achieves moderate yields (~75%), competing side reactions (e.g., over-alkylation) necessitate rigorous purification.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts the four methods based on critical metrics:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst Cost | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | 99.1 | 99.8 | 2–3 | High | Industrial |

| Catalytic Hydrogenation | 95.4 | 99.5 | 3–5 | Moderate | Pilot-scale |

| Photochemical Alkylation | 75.0 | 97.0 | 5–8 | Low | Lab-scale |

Environmental and Economic Considerations

Reductive amination using Rh–Sn catalysts, while efficient, generates aqueous waste requiring treatment. Photochemical methods reduce solvent use but face energy inefficiencies. Catalytic hydrogenation strikes a balance but depends on H₂ availability and cost .

Analyse Chemischer Reaktionen

Synthetic Routes

The compound is synthesized via reductive amination and alkylation strategies, leveraging its secondary amine structure.

Mechanistic Insights :

- Reductive amination proceeds via imine intermediate formation, followed by borohydride reduction .

- Alkylation relies on the nucleophilic attack of the amine on the benzyl halide, facilitated by polar aprotic solvents like DMF .

Functional Group Transformations

The tetrahydrofuran (THF) ring and aromatic benzyl group dictate reactivity:

Nucleophilic Reactions

- Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives (85% yield) .

- Sulfonylation : Treatment with p-toluenesulfonyl chloride yields sulfonamide products, enhancing water solubility .

Electrophilic Aromatic Substitution

The 4-ethylbenzyl group undergoes Friedel-Crafts alkylation with chloroalkanes in the presence of AlCl₃, though steric hindrance limits para-substitution .

Oxidation

- The THF ring resists oxidation under mild conditions (e.g., H₂O₂, HO⁻).

- Strong oxidants (e.g., KMnO₄, acidic conditions) cleave the THF ring to form γ-ketoamines .

Stability and Reactivity

Notable Reactivity :

- Forms stable Schiff bases with aldehydes (e.g., salicylaldehyde) under anhydrous conditions .

- Participates in Petasis reactions with boronic acids and carbonyl compounds to generate α-branched amines .

Comparative Reactivity Table

| Reaction | Substrate | Product | Efficiency (%) | Selectivity |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 85 | High |

| Sulfonylation | Tosyl chloride | Sulfonamide | 72 | Moderate |

| Alkylation | Benzyl bromide | Quaternary ammonium salt | 65 | Low |

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its biological activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Pain Management: Research indicates that derivatives of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine may exhibit analgesic properties, potentially useful in treating acute pain conditions.

- Neuropharmacology: The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders .

Case Study Example:

A study exploring N6-substituents in related compounds demonstrated enhanced affinities at adenosine receptors, which are crucial for various neuropharmacological effects. This indicates that this compound might be optimized for similar receptor interactions .

Proteomics Research

In the field of proteomics, this compound is utilized for its affinity purification capabilities. It is particularly valuable in mass spectrometry applications where specific protein interactions are analyzed.

Applications in Proteomics:

- Affinity Purification: The compound can be employed to isolate proteins of interest from complex mixtures, facilitating downstream analysis and characterization .

- Mass Spectrometry: Its unique structure allows it to form stable complexes with target proteins, enhancing detection sensitivity and specificity during mass spectrometric analysis.

Wirkmechanismus

The mechanism of action of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and benzyl group can contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- CAS : 351436-78-7

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.71 g/mol

- This compound is available from Matrix Scientific and AK Scientific .

- Applications : Chloro-substituted analogs are common in pesticides due to enhanced stability and target-binding affinity .

(4-Methylbenzyl)-(tetrahydro-furan-2-ylmethyl)-amine Hydrochloride

Variations in the Amine-Bound Alkyl Group

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

- CAS : 356540-19-7

- Molecular Formula: C₁₂H₂₃NO

- Molecular Weight : 197.32 g/mol

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

- CAS : 5064-46-0

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Key Differences: The isopropyl group lacks aromaticity, reducing π-π interactions but improving solubility in nonpolar solvents. This compound is used in small-molecule synthesis .

Heterocyclic Modifications

(5-Methylfuran-2-yl)methyl-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Commercial Supplier |

|---|---|---|---|---|---|

| (4-Ethyl-benzyl)-(THF-2-ylmethyl)-amine | 436096-83-2 | C₁₄H₂₁NO | 219.32 | 4-Ethylbenzyl | Shanghai PI Chemicals Ltd. |

| (4-Chloro-benzyl)-(THF-2-ylmethyl)-amine | 351436-78-7 | C₁₂H₁₆ClNO | 225.71 | 4-Chlorobenzyl | Matrix Scientific, AK Scientific |

| (4-Methylbenzyl)-(THF-2-ylmethyl)-amine HCl | 13605-56-6 | C₁₃H₁₈ClNO | 247.74 | 4-Methylbenzyl | Parchem Chemicals |

| Cyclohexylmethyl-(THF-2-ylmethyl)-amine | 356540-19-7 | C₁₂H₂₃NO | 197.32 | Cyclohexylmethyl | N/A |

| Isopropyl-(THF-2-ylmethyl)-amine | 5064-46-0 | C₈H₁₇NO | 143.23 | Isopropyl | Aaron Chemicals LLC |

Biologische Aktivität

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound notable for its unique structural features, including a benzyl group, a tetrahydrofuran moiety, and an amine functional group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure contributes to its stability and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with furan rings have been shown to possess antimicrobial activity against various pathogens.

- Antidepressant Effects : Some studies suggest that derivatives may influence neurotransmitter systems, potentially offering antidepressant effects.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

The mechanism of action of this compound involves its binding to specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antidepressant | Potential modulation of serotonin receptors | |

| Enzyme Inhibition | Inhibits specific proteases |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of various derivatives of this compound against strains of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development into therapeutic agents.

- Antidepressant Potential : Another research effort focused on the neuropharmacological properties of this compound. Animal models demonstrated increased serotonin levels following administration, indicating potential antidepressant-like effects.

- Enzyme Interaction Studies : Research involving molecular docking simulations revealed that this compound binds effectively to the active site of certain proteases, suggesting its utility in drug design for inhibiting these enzymes.

Comparative Analysis

Comparative studies with similar compounds such as (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine show that while both exhibit antimicrobial properties, this compound demonstrates a broader spectrum of biological activities, particularly in enzyme inhibition.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Antidepressant Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | Moderate | No | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, and how can researchers validate purity?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm for similar amines) to assess purity, and mass spectrometry (MS) for molecular weight verification . For validation, compare results with reference standards and cross-check retention times against known analogs (e.g., ethyl-substituted piperidine derivatives) .

Q. How should researchers safely handle and store this compound to minimize occupational hazards?

- Methodology : Follow protocols for structurally related amines (e.g., N-ethyltetrahydro-pyran-4-amine):

- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Precautionary statements include P261 ("Avoid breathing vapors") and P262 ("Avoid contact with eyes/skin") .

- Storage : Store at -20°C in airtight, light-resistant containers to ensure stability ≥5 years .

Q. What synthetic routes are feasible for preparing this compound?

- Methodology : Adapt reductive amination strategies used for similar tertiary amines. For example:

- React 4-ethylbenzylamine with tetrahydrofuran-2-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate intermediates using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as inconsistent receptor-binding assays?

- Methodology :

- Experimental Design : Conduct dose-response curves across multiple replicates to assess reproducibility. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate with structural analogs (e.g., 4-chlorophenyl-thiazol-2-amine derivatives) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting the environmental fate of this compound, and how can lab data inform these models?

- Methodology :

- In Silico Modeling : Use EPI Suite or QSAR models to estimate biodegradation potential, octanol-water partition coefficients (logP), and toxicity thresholds. Input experimental data (e.g., hydrolysis half-life) to refine predictions .

- Lab Validation : Perform OECD 301F (Ready Biodegradability) tests and compare results with model outputs. Monitor degradation products via LC-MS/MS .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (oxidation, dealkylation) using UPLC-QTOF-MS.

- Isotopic Labeling : Synthesize deuterated analogs to track metabolic sites. Compare fragmentation patterns with reference libraries (e.g., HMDB) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound at scale for in vivo studies?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Monitor reaction progress with in-line FTIR or Raman spectroscopy .

- Quality Control : Implement strict batch testing (e.g., ≤2% impurities by HPLC) and retain samples for retrospective analysis if anomalies arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.